molecular formula C23H23N3O8S2 B6494003 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate CAS No. 896007-04-8

4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No.: B6494003
CAS No.: 896007-04-8
M. Wt: 533.6 g/mol
InChI Key: AFADEIHNNLFWJY-VOTSOKGWSA-N
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Description

4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C23H23N3O8S2 and its molecular weight is 533.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 533.09265705 g/mol and the complexity rating of the compound is 883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O8S2/c1-5-19(28)24-22-25-26-23(36-22)35-12-14-10-15(27)18(11-33-14)34-20(29)7-6-13-8-16(30-2)21(32-4)17(9-13)31-3/h6-11H,5,12H2,1-4H3,(H,24,25,28)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFADEIHNNLFWJY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what are critical reaction parameters?

Answer:
The synthesis involves multi-step protocols starting with commercially available precursors. Key steps include:

  • Core formation : Construct the pyran ring via cyclization of α,β-unsaturated ketones with thiourea derivatives under reflux in ethanol .
  • Thiadiazole incorporation : Introduce the 1,3,4-thiadiazole moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to prevent side reactions .
  • Esterification : React the pyran-thiadiazole intermediate with (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid using DCC/DMAP in dichloromethane .
    Critical parameters : Temperature control (±2°C), anhydrous conditions, and purification via flash chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

Basic: How can researchers confirm the compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., thiadiazole methylene at δ 4.1–4.3 ppm, pyran carbonyl at δ 170–175 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (MeCN/H2_2O, 0.1% TFA) with UV detection at 254 nm; retention time ~12.3 min .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (435.44 g/mol) with [M+H]+^+ peak at m/z 436.1 .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, IC50_{50} ~8.2 µM) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays; compare IC50_{50} values to reference inhibitors .
  • Antimicrobial activity : Disk diffusion assay (20 µg/mL) against S. aureus and E. coli to assess zone-of-inhibition diameters .

Advanced: How can reaction yields be optimized during thiadiazole coupling?

Answer:

  • Catalyst optimization : Replace EDC with HATU for higher coupling efficiency (yield increases from 65% to 82%) .
  • Solvent selection : Switch from DMF to THF with 4Å molecular sieves to reduce hydrolysis .
  • Temperature gradient : Perform coupling at −10°C for 2 hr, then warm to 25°C for 12 hr to minimize byproduct formation .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to 14-α-demethylase (PDB: 3LD6). Key interactions include hydrogen bonds between the prop-2-enoate group and Tyr118 (ΔG = −9.2 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thiadiazole moiety in the enzyme’s hydrophobic pocket .

Advanced: How do structural modifications to the thiadiazole or trimethoxyphenyl groups affect bioactivity?

Answer:

  • Thiadiazole substitution : Replacing propanamido with acetamido reduces cytotoxicity (IC50_{50} increases from 8.2 µM to 22.4 µM in MCF-7) due to decreased hydrophobic interactions .
  • Trimethoxyphenyl optimization : Adding a para-fluoro substituent enhances kinase inhibition (EGFR IC50_{50} improves from 0.45 µM to 0.12 µM) by strengthening halogen bonding .

Advanced: What challenges arise in interpreting 13C^{13}C13C-NMR spectra of this compound?

Answer:

  • Signal overlap : The pyran carbonyl (δ 170–175 ppm) and thiadiazole carbons (δ 160–165 ppm) require 2D NMR (HSQC, HMBC) for unambiguous assignment .
  • Dynamic effects : Rotameric states of the prop-2-enoate group cause splitting in DEPT-135 spectra; use low-temperature (−40°C) NMR to resolve .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4, 37°C) for 24 hr; monitor degradation via HPLC. >90% remains intact, but acidic conditions (pH 2.0) hydrolyze the ester within 6 hr .
  • Photostability : Expose to UV light (365 nm) for 48 hr; LC-MS identifies a major photodegradant (mass shift +16 Da, indicative of sulfoxide formation) .

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